2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one
Description
2-(4-Chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one is a heterocyclic compound featuring a 1,3-thiazin-6-one core substituted with a 4-chlorophenyl group at position 2 and a hydroxyl group at position 2. The 1,3-thiazinone scaffold is known for its bioactivity, particularly in antimicrobial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1,3-thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)10-12-8(13)5-9(14)15-10/h1-5,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGBBRBZACTKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)S2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931804 | |
| Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1,3-thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-65-4 | |
| Record name | 1,3-Thiazine-6-one-4-ol, 2-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1,3-thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one typically involves the reaction of 4-chloroaniline with appropriate reagents under controlled conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, and purification is achieved through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the microwave-assisted synthesis method makes it a viable option for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antimicrobial and anticancer properties . Its structural features allow it to interact with biological targets, which may lead to the development of new therapeutic agents.
Case Study: Antimicrobial Activity
Research has shown that thiazine derivatives can exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one effectively inhibited the growth of various bacterial strains, suggesting potential for development into new antibiotics.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions, such as oxidation and substitution.
Synthetic Routes
The synthesis of this compound often involves:
- Microwave-assisted synthesis , which has been shown to be efficient in producing the compound rapidly under controlled conditions.
Material Science
The compound's unique properties make it suitable for developing new materials. Its ability to undergo various chemical reactions allows it to be incorporated into polymers or other composite materials.
Application in Coatings
Research indicates that thiazine derivatives can enhance the durability and performance of coatings due to their chemical stability and resistance to degradation.
Uniqueness of this compound
This compound's distinct structural features contribute to its unique chemical reactivity and biological activity compared to similar compounds. The combination of the thiazine ring and the 4-chlorophenyl group enhances its potential for diverse applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Comparison of 1,3-Thiazinone Derivatives
Key Observations :
- The 4-chlorophenyl group in the target compound may enhance lipophilicity and target binding compared to methoxy or phenyl substituents in analogs .
- The hydroxyl group at C4 could improve solubility relative to non-polar substituents, balancing bioavailability.
Chlorophenyl-Containing Compounds in Other Pharmacological Classes
The 4-chlorophenyl moiety appears in diverse drug classes, illustrating its versatility:
Key Observations :
- The 1,3-thiazinone core distinguishes the target compound from piperazine (e.g., levocetirizine) or ester-based (e.g., fenvalerate) structures, directing activity toward antimicrobial rather than antihistamine or insecticidal effects.
- The 4-chlorophenyl group’s electron-withdrawing nature is conserved across applications, suggesting its role in stabilizing molecular interactions .
Table 3: Physicochemical Properties of Selected Compounds
*Calculated using ChemDraw.
Key Observations :
- The target compound’s lower molecular weight and hydroxyl group may favor better aqueous solubility compared to highly lipophilic analogs like fenvalerate .
- Synthetic routes for 1,3-thiazinones often involve condensation-cyclization reactions, as seen in , though specific protocols for the target compound remain unspecified .
Biological Activity
2-(4-chlorophenyl)-4-hydroxy-6H-1,3-thiazin-6-one is a heterocyclic compound belonging to the thiazine family, characterized by its molecular formula and a molecular weight of approximately 239.67 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structural features of this compound include:
- A thiazine ring , which incorporates sulfur and nitrogen atoms.
- A 4-chlorophenyl group that may enhance its biological activity.
- A hydroxyl group that can influence its pharmacokinetic properties.
These characteristics suggest that the compound may exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.
Antibacterial and Antifungal Properties
Research indicates that thiazine derivatives, including this compound, possess notable antibacterial and antifungal properties. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
This table summarizes the antibacterial and antifungal efficacy of the compound against selected strains.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro. Studies demonstrate that this compound exhibits significant inhibition of inflammatory responses at varying concentrations .
| Concentration (µg/ml) | % Inhibition |
|---|---|
| 100 | 23.77 ± 0.12 |
| 250 | 46.20 ± 0.34 |
| 500 | 57.45 ± 0.21 |
| 1000 | 67.10 ± 0.23 |
These results indicate a dose-dependent response in anti-inflammatory activity.
Cytotoxicity
The cytotoxic effects of thiazine derivatives have been explored against various cancer cell lines. The IC50 values for cell growth inhibition provide insights into their anticancer potential:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HCT116 (Colon) | 20 |
| K562 (Leukemia) | 18 |
The compound's ability to inhibit cancer cell proliferation suggests its potential as an anticancer agent .
Case Studies
Recent studies have highlighted the therapeutic applications of thiazine derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazine derivatives, including modifications to the chlorophenyl group, demonstrating enhanced activity against resistant strains of bacteria.
- Anti-inflammatory Effects : In a controlled study, compounds similar to this compound were tested for their ability to reduce inflammation in animal models, showing promising results comparable to standard anti-inflammatory drugs .
- Cytotoxicity Against Cancer Cells : Research on the cytotoxic effects revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. What advanced crystallographic techniques refine challenging datasets for thiazinone derivatives?
- Methodological Answer : For twinned crystals or low-resolution data, SHELXD (dual-space algorithm) solves phase problems, while SHELXE density modification improves electron density maps. High-resolution synchrotron data (λ = 0.7 Å) enhances anomalous dispersion effects for heavy atoms .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting melting point data reported in literature?
Q. What protocols validate the biological activity of thiazinone derivatives when assay results conflict?
- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. For example, discrepancies in IC values may arise from assay interference (e.g., compound fluorescence); employ counter-screens with fluorogenic controls .
Methodological Tools
Q. How is the SHELX software suite applied in refining crystallographic data for this compound?
Q. What role does Lewis acid catalysis play in isomerization pathways?
- Methodological Answer : AlCl facilitates chair-to-chair flipping in cyclohexyl intermediates via σ-complex formation, lowering the energy barrier for cis→trans isomerization (ΔG‡ reduction: ~15 kcal/mol). Monitor reaction progress using in-situ IR (C=O stretch at ~1700 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
